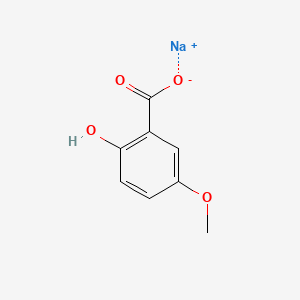

Sodium 5-methoxysalicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-methoxysalicylate is a useful research compound. Its molecular formula is C8H7NaO4 and its molecular weight is 190.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Delivery Systems

Sodium 5-methoxysalicylate has been identified as an effective adjuvant in drug formulations, particularly for enhancing the absorption of drugs administered rectally. Research indicates that it can significantly improve the bioavailability of various therapeutic agents when used in suppository forms.

- Rectal Absorption Enhancement : A study demonstrated that this compound enhances the rectal absorption of cefmetazole, a beta-lactam antibiotic. The compound acts by modifying the permeability of the rectal mucosa, thereby facilitating greater systemic absorption of the drug .

- Microenema Techniques : In animal studies, this compound has been shown to increase the absorption rate of insulin when administered via microenema. This method allows for a non-invasive approach to insulin delivery, potentially benefiting patients with diabetes who require frequent insulin administration .

Intestinal Permeability Enhancement

This compound is also investigated for its role as an intestinal permeation enhancer, which can improve the oral bioavailability of peptide-based drugs.

- Mechanism of Action : The compound modifies tight junctions between intestinal cells, allowing larger molecules such as peptides to pass through more easily. This property is crucial for developing oral formulations of peptide drugs that typically have poor bioavailability due to their size and hydrophilicity .

- Case Studies : In preclinical models, this compound was included in formulations aimed at enhancing the intestinal absorption of insulin and other peptides. Results showed a significant increase in plasma levels post-administration compared to controls without the enhancer .

Therapeutic Uses

Beyond its applications in drug delivery, this compound has potential therapeutic uses in treating various conditions.

- Anti-inflammatory Properties : Similar to other salicylates, this compound exhibits anti-inflammatory effects that may be beneficial in treating conditions like arthritis or inflammatory bowel disease .

- Gastroprotective Effects : Preliminary studies suggest that this compound may protect against gastric mucosal damage, making it a candidate for further investigation in gastrointestinal therapies .

Data Table: Summary of Applications

Propriétés

Numéro CAS |

25832-71-7 |

|---|---|

Formule moléculaire |

C8H7NaO4 |

Poids moléculaire |

190.13 g/mol |

Nom IUPAC |

sodium;2-hydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C8H8O4.Na/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

Clé InChI |

XBYKLNAHPCSCOD-UHFFFAOYSA-M |

SMILES |

COC1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |

SMILES canonique |

COC1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |

Key on ui other cas no. |

25832-71-7 |

Numéros CAS associés |

2612-02-4 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.